(-)-Tertatolol

Description

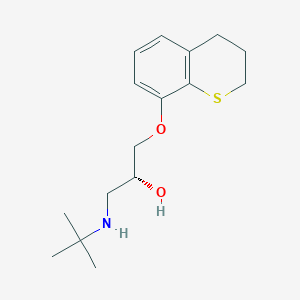

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H25NO2S |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

(2R)-1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol |

InChI |

InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/t13-/m1/s1 |

InChI Key |

HTWFXPCUFWKXOP-CYBMUJFWSA-N |

SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |

Isomeric SMILES |

CC(C)(C)NC[C@H](COC1=CC=CC2=C1SCCC2)O |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (-)-Tertatolol on Beta-Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tertatolol is the levorotatory enantiomer of tertatolol (B1682231), a non-selective beta-adrenergic receptor antagonist.[1][2] It is recognized for its therapeutic applications in managing cardiovascular conditions such as hypertension. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of this compound with beta-adrenoceptors, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization. The document will also address its unique pharmacological properties, including receptor downregulation and vasodilatory effects.

Core Mechanism of Action at Beta-Adrenoceptors

This compound exerts its primary pharmacological effect through competitive antagonism at both β1- and β2-adrenergic receptors.[3][4] This non-selective blockade prevents the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to these receptors, thereby inhibiting their downstream physiological effects.

Receptor Binding and Selectivity

Intrinsic Sympathomimetic Activity (ISA)

Multiple studies have consistently reported that tertatolol is devoid of intrinsic sympathomimetic activity (ISA).[1][5] This means that unlike some other beta-blockers, it does not cause partial agonism at the beta-adrenoceptor in the absence of an agonist. However, it is worth noting that at least one source has mentioned ISA as a property, creating a point of contention in the literature.[3]

Membrane Stabilizing Activity

At higher concentrations, tertatolol has been shown to exhibit membrane-stabilizing activity.[6] This property, which is independent of its beta-blocking action, is attributed to its ability to interfere with ion channels in the cell membrane, a characteristic shared with some local anesthetics and Class I antiarrhythmic agents.

Quantitative Pharmacological Data

As previously mentioned, specific Ki or IC50 values for this compound at β1 and β2 adrenoceptors are not consistently reported in the reviewed literature. The following table summarizes the available qualitative and related quantitative information.

| Parameter | Receptor Subtype | Value/Description | Species/Tissue | Reference |

| Receptor Selectivity | β1 vs. β2 | Non-selective antagonist | Human | [1][2] |

| Intrinsic Sympathomimetic Activity (ISA) | β-adrenoceptors | Devoid of ISA | Not Specified | [1][5] |

| Receptor Regulation | β-adrenoceptors | Induces receptor downregulation | Human Lymphocytes | [1][7] |

| Receptor Number (Bmax) Reduction (Single 5mg dose) | β-adrenoceptors | -54% at 7 hours | Human Lymphocytes | [8] |

| Receptor Number (Bmax) Reduction (Single 5mg dose) | β-adrenoceptors | -35% at 24 hours | Human Lymphocytes | [8] |

| Receptor Number (Bmax) Reduction (Single 5mg dose) | β-adrenoceptors | -30% at 48 hours | Human Lymphocytes | [8] |

Downstream Signaling Pathways

The binding of this compound to β1- and β2-adrenoceptors antagonizes the canonical Gs protein-coupled signaling pathway.

Inhibition of Adenylyl Cyclase and cAMP Production

Upon agonist binding, β-adrenoceptors activate the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). This compound, by blocking agonist binding, prevents this cascade, leading to a reduction in intracellular cAMP levels.[3] This is the primary mechanism for its effects on heart rate, cardiac contractility, and other sympathetically mediated processes.

Caption: A generalized workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to inhibit agonist-stimulated adenylyl cyclase activity.

-

Objective: To determine the potency (IC50) of this compound in inhibiting adenylyl cyclase activity mediated by β1- and β2-adrenoceptors.

-

Materials:

-

Cell membranes expressing a single subtype of human β-adrenoceptor.

-

A β-adrenoceptor agonist (e.g., isoproterenol).

-

This compound at various concentrations.

-

ATP (substrate for adenylyl cyclase).

-

Assay buffer containing cofactors (e.g., Mg2+).

-

Method for quantifying cAMP (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

-

-

Procedure:

-

Pre-incubate the cell membranes with varying concentrations of this compound.

-

Stimulate adenylyl cyclase activity by adding a fixed concentration of the agonist (e.g., isoproterenol).

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate for a defined period at a specific temperature.

-

Terminate the reaction.

-

Measure the amount of cAMP produced.

-

Plot the concentration of this compound against the inhibition of agonist-stimulated cAMP production to determine the IC50 value.

-

Conclusion

This compound is a potent, non-selective beta-adrenergic receptor antagonist that lacks intrinsic sympathomimetic activity. Its primary mechanism of action is the competitive blockade of β1- and β2-adrenoceptors, leading to the inhibition of the adenylyl cyclase signaling pathway and a reduction in intracellular cAMP levels. Uniquely, it also induces a significant and sustained downregulation of β-adrenoceptor density, a mechanism that may contribute to its long-lasting therapeutic effects. Furthermore, this compound possesses vasodilatory properties independent of its beta-blocking action, likely mediated through serotonin (B10506) receptors and the nitric oxide-cGMP pathway. A comprehensive understanding of these multifaceted mechanisms is crucial for the continued development and clinical application of this and other beta-adrenergic antagonists.

References

- 1. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tertatolol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. What is the mechanism of Tertatolol Hydrochloride? [synapse.patsnap.com]

- 4. Effects of tertatolol on post- and prejunctional beta adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of clinical safety and efficacy of tertatolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is Tertatolol Hydrochloride used for? [synapse.patsnap.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Synthesis of (-)-Tertatolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tertatolol is the (S)-enantiomer of the non-selective beta-adrenergic receptor antagonist, Tertatolol. It is known to possess greater pharmacological activity compared to its (R)-enantiomer. The stereospecific synthesis of this compound is of significant interest in the pharmaceutical industry to provide an enantiomerically pure drug, thereby enhancing its therapeutic efficacy and minimizing potential side effects associated with the inactive enantiomer. This technical guide outlines a feasible stereospecific synthetic route to this compound, based on established methodologies for the synthesis of related beta-blockers. The proposed pathway involves the use of a chiral C3 synthon to introduce the required stereocenter.

Proposed Stereospecific Synthetic Pathway

The stereospecific synthesis of this compound can be achieved by reacting the key aromatic precursor, 8-mercapto-5,6,7,8-tetrahydronaphthalen-1-ol, with a suitable chiral C3 synthon, such as (S)-glycidyl tosylate. This approach ensures the correct stereochemistry at the secondary alcohol position in the final product.

Unveiling the Stereoselective Profile of (-)-Tertatolol: An In-depth Pharmacological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of the enantiomers of (-)-tertatolol, a non-cardioselective beta-adrenergic receptor antagonist with additional unique pharmacological properties. This document summarizes key quantitative data on the binding affinities and functional potencies of the (-)- and (+)-tertatolol enantiomers, outlines detailed experimental protocols for their assessment, and visualizes the associated signaling pathways and experimental workflows.

Core Pharmacological Characteristics

Tertatolol (B1682231) is a potent antagonist of beta-adrenoceptors and also exhibits affinity for serotonin (B10506) 5-HT receptors. The (-)-enantiomer of tertatolol is recognized as the more pharmacologically active stereoisomer, particularly in its beta-blocking activity. The pharmacological actions of tertatolol are complex, involving competitive antagonism at β-adrenergic receptors and a notable ability to induce a reduction in the number of these receptors upon administration.

Quantitative Pharmacological Data

The stereoselective nature of tertatolol's interactions with its primary targets is evident from the significant differences in binding affinities and functional potencies between its enantiomers.

Adrenergic Receptor Binding and Functional Potency

Serotonin 5-HT1A Receptor Binding Affinity

In contrast to the adrenergic receptor data, specific binding affinities of the tertatolol enantiomers for the 5-HT1A receptor have been characterized.

| Enantiomer | Receptor | Assay Type | Radioligand | Tissue | Ki (nM) |

| This compound | 5-HT1A | Competitive Binding | [3H]8-OH-DPAT | Rat Hippocampal Membranes | 18 |

| (+)-Tertatolol | 5-HT1A | Competitive Binding | [3H]8-OH-DPAT | Rat Hippocampal Membranes | 864 |

| This compound | 5-HT1A | Functional (Adenylate Cyclase) | - | Rat Hippocampal Homogenates | 24 |

Table 1: Binding Affinities (Ki) of (-)- and (+)-Tertatolol Enantiomers at the 5-HT1A Receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological profile of drug candidates. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the tertatolol enantiomers for a target receptor (e.g., β-adrenergic or 5-HT1A receptors).

1. Membrane Preparation:

-

Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177 for β-adrenergic receptors or [3H]8-OH-DPAT for 5-HT1A receptors).

-

A range of concentrations of the unlabeled competitor (this compound or (+)-tertatolol).

-

-

For determination of non-specific binding, a high concentration of a non-radiolabeled standard antagonist is used.

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Antagonist Potency Determination (cAMP Accumulation)

This protocol outlines a functional assay to determine the antagonist potency (pA2) of the tertatolol enantiomers by measuring the inhibition of agonist-stimulated cyclic AMP (cAMP) accumulation.

1. Cell Culture:

-

Cells stably or transiently expressing the target G-protein coupled receptor (e.g., β1- or β2-adrenergic receptor) are cultured in appropriate media.

2. cAMP Accumulation Assay:

-

Cells are seeded in 96-well plates and grown to a suitable confluency.

-

The cells are pre-incubated with various concentrations of the antagonist (this compound or (+)-tertatolol) for a defined period.

-

An agonist (e.g., isoproterenol (B85558) for β-adrenergic receptors) is then added at a range of concentrations to stimulate cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

-

The incubation is carried out for a specific time at 37°C.

3. cAMP Measurement:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or radioimmunoassay).

4. Data Analysis:

-

Concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist are plotted.

-

The rightward shift of the agonist concentration-response curve caused by the antagonist is used to calculate the Schild pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the pharmacology of this compound.

Conclusion

This technical guide consolidates the available pharmacological data on the enantiomers of this compound, highlighting the significant stereoselectivity in their receptor interactions. While the superior potency of the (-)-enantiomer at β-adrenergic receptors is well-established, a clear need exists for further studies to quantify the binding affinities and functional potencies of both enantiomers at β1 and β2 subtypes. The detailed experimental protocols and visual diagrams provided herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of the complex pharmacology of tertatolol and its enantiomers.

The Discovery and Development of Tertatolol: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Tertatolol (B1682231) is a non-cardioselective beta-adrenergic receptor antagonist with unique renal vasodilating properties, distinguishing it from other compounds in its class. Developed by Servier, it has been utilized in the treatment of hypertension. This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological profile, and the preclinical and clinical development of tertatolol. It details the experimental methodologies employed to characterize its multifaceted mechanism of action and presents key quantitative data in a structured format. Furthermore, this guide illustrates the critical signaling pathways and developmental workflows through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Synthesis

Tertatolol, chemically known as (±)-1-(tert-Butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol, was discovered by the French pharmaceutical company Servier. The synthesis of tertatolol involves a multi-step process starting from 3-(2-methoxyphenylthio)propionic acid.

Synthesis Pathway

The synthesis of tertatolol hydrochloride can be summarized in the following key steps:

-

Cyclization: 3-(2-methoxyphenylthio)propionic acid (II) undergoes cyclization in the presence of polyphosphoric acid (PPA) to yield 8-methoxythiochroman-4-one (III)[1].

-

Reduction and Demethylation: The thiochromanone (III) is then subjected to a Wolff-Kishner reduction. This step concurrently reduces the ketone and results in the nearly complete demethylation of the methoxy (B1213986) group to yield 8-hydroxythiochromane (IV)[1].

-

Epoxide Formation: The resulting 8-hydroxythiochromane (IV) is treated with epichlorohydrin (B41342) to form the corresponding epoxide intermediate (V)[1].

-

Amination: Finally, the epoxide ring of (V) is opened by reacting it with an excess of tert-butylamine (B42293) to produce the tertatolol base[1]. The base is then converted to its hydrochloride salt.

Pharmacological Profile

Tertatolol is a potent, non-cardioselective beta-blocker, meaning it antagonizes both β1 and β2-adrenergic receptors. A key distinguishing feature is its lack of intrinsic sympathomimetic activity (ISA)[2]. Furthermore, it possesses unique renal vasodilatory properties that are not observed with many other beta-blockers like propranolol[3][4].

Receptor Binding and Activity

Pharmacokinetic Properties

The pharmacokinetic profile of tertatolol has been investigated in various populations. The key parameters are summarized in the table below.

| Parameter | Value | Population | Citation |

| Time to Peak (Tmax) | 1.2 ± 0.7 h | Patients with chronic renal failure | [5] |

| 0.75 ± 0.26 h | Patients with alcoholic cirrhosis | [6] | |

| Peak Concentration (Cmax) | 160 ± 80 ng/mL | Patients with chronic renal failure | [5] |

| 70 ± 51 µg/L | Patients with alcoholic cirrhosis | [6] | |

| Plasma Half-life (t1/2) | 2.5 ± 1.1 h (alpha phase) | Patients with chronic renal failure | [5] |

| 17.0 ± 8.5 h (beta phase) | Patients with chronic renal failure | [5] | |

| Bioavailability | Increased to 72 ± 20% | Patients with alcoholic cirrhosis | [6] |

Preclinical Development

Preclinical studies were instrumental in elucidating the unique pharmacological properties of tertatolol, particularly its effects on renal hemodynamics.

Animal Models for Renal Effects

Conscious, sodium-replete dogs and Munich-Wistar rats were utilized to investigate the renal effects of tertatolol in comparison to other beta-blockers like propranolol[3].

-

Animals: Healthy, conscious, sodium-replete dogs.

-

Procedure:

-

Effective renal plasma flow (ERPF) and glomerular filtration rate (GFR) were assessed by measuring p-aminohippurate (B12120003) and creatinine (B1669602) clearances, respectively.

-

Baseline measurements were taken during two 30-minute control periods.

-

Tertatolol (0.05 mg/kg) or propranolol (B1214883) (0.5 mg/kg) was administered intravenously. These doses were chosen for their equivalent β-adrenoceptor antagonist activity.

-

ERPF and GFR were measured again over two subsequent 30-minute periods.

-

-

Key Findings:

-

Propranolol significantly decreased ERPF with no change in GFR.

-

Tertatolol did not alter ERPF but caused a slight but significant increase in GFR and a significant increase in sodium and potassium excretion[3].

-

-

Model: Isolated perfused kidney from rats.

-

Procedure:

-

The kidney was perfused with Krebs-Henseleit solution at a constant flow.

-

Vascular tone was established with bolus injections of serotonin (B10506) or other vasoconstrictors.

-

Tertatolol was administered as an intravenous bolus injection at doses of 25 and 50 µg/kg.

-

GFR and perfusate flow rate (PFR) were measured before and after injection.

-

-

Key Findings:

Preclinical Data Summary

| Parameter | Animal Model | Dose | Effect | Citation |

| Glomerular Filtration Rate (GFR) | Conscious Dog | 0.05 mg/kg IV | Slight but significant increase | [3] |

| Isolated Perfused Rat Kidney | 25 µg/kg IV | Pre: 0.477 ± 0.077, Post: 0.996 ± 0.114 (ml/min/g) | [4] | |

| Isolated Perfused Rat Kidney | 50 µg/kg IV | Pre: 0.517 ± 0.040, Post: 0.879 ± 0.035 (ml/min/g) | [4] | |

| Effective Renal Plasma Flow (ERPF) | Conscious Dog | 0.05 mg/kg IV | No modification | [3] |

| Perfusate Flow Rate (PFR) | Isolated Perfused Rat Kidney | 25 µg/kg IV | Pre: 30.00 ± 0.79, Post: 36.20 ± 2.58 (ml/min) | [4] |

| Isolated Perfused Rat Kidney | 50 µg/kg IV | Pre: 29.30 ± 1.44, Post: 38.01 ± 1.87 (ml/min) | [4] | |

| Sodium and Potassium Excretion | Conscious Dog | 0.05 mg/kg IV | Significant increase | [3] |

Clinical Development

Tertatolol has undergone extensive clinical evaluation for the treatment of mild to moderate hypertension. The standard oral dose was determined to be 5 mg once daily[2].

Clinical Trial Efficacy Data

Multiple clinical trials have demonstrated the antihypertensive efficacy of tertatolol.

| Study | N | Treatment | Duration | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Heart Rate Reduction (bpm) | Citation |

| Placebo-controlled | 20 | Tertatolol 5 mg/day | 4 weeks | 16 (from 155 to 139) | 12 (from 103 to 91) | 19 (from 79 to 60) | [8] |

| vs. Atenolol | 30 | Tertatolol 5 mg/day | 3 months | 24.2 | 16.6 | 15.5 | [9] |

| vs. Atenolol | 31 | Atenolol 100 mg/day | 3 months | 21.7 | 16.8 | 14.8 | [9] |

| Long-term | 2338 | Tertatolol 5 mg/day (monotherapy or combination) | 1 year | - | 18.4 (from 102.8 to 84.4) | - | [10] |

| Long-term | 110 | Tertatolol 5 mg/day (monotherapy or combination) | 1 year | 26.4 (from 171.7 to 145.3) | 19.9 (from 105.6 to 85.7) | - | [4] |

In long-term studies, blood pressure control (supine Diastolic BP < 90 mmHg) was achieved in 88.8% of patients, with 66.1% on tertatolol monotherapy[10]. Another study showed 93.6% of patients were controlled, with 72.7% on monotherapy[4].

Clinical Safety and Tolerability

The overall clinical safety of tertatolol has been shown to be excellent. In a large long-term study involving 2,706 patients, only 6.6% withdrew due to side effects over one year[2]. Side effects were generally rare, transient, and of mild severity[2]. Importantly, biochemical monitoring did not reveal any adverse metabolic effects; in fact, some long-term studies showed a significant decrease in creatinine and cholesterol levels[2].

Mechanism of Action

The primary mechanism of action of tertatolol is the competitive antagonism of beta-adrenergic receptors. This leads to a reduction in heart rate, myocardial contractility, and blood pressure. Additionally, tertatolol has been shown to induce a reduction in the number of β-adrenergic receptors on intact lymphocytes after both single and repeated doses, which may contribute to its sustained beta-blocking effects[6][11].

The unique renal vasodilatory effect is not fully elucidated but is thought to be independent of prostaglandin (B15479496) release and may involve the nitric oxide-cyclic GMP pathway[12][13].

Conclusion

Tertatolol is a well-characterized non-cardioselective beta-blocker with a unique and beneficial renal hemodynamic profile. Its discovery and development have highlighted the potential for beta-blockers to possess additional pharmacological properties beyond simple receptor antagonism. The extensive preclinical and clinical data support its efficacy and safety in the management of hypertension. This guide provides a foundational technical overview for scientists and researchers, summarizing the key milestones and data in the developmental history of tertatolol.

References

- 1. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]

- 2. Overview of clinical safety and efficacy of tertatolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Renal hemodynamic effects of tertatolol compared with those of propranolol in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tertatolol ameliorates renal function in rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antihypertensive and renal effects of tertatolol, a new beta-blocking agent, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of tertatolol and of its metabolites and structural analogues in isolated perfused rat kidney vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardiovascular response to adrenergic stimulation during treatment with tertatolol. A new non-cardioselective beta-blocking agent in primary hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Tertatolol in hypertension. Long-term therapy in 2,338 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological features of the vasodilation induced by tertatolol in isolated perfused rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Redistribution of cardiac output to the kidneys by tertatolol does not involve prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity and Selectivity of (-)-Tertatolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Tertatolol is a non-selective β-adrenergic receptor antagonist. This guide provides a comprehensive overview of its binding affinity and selectivity profile. While specific quantitative binding affinity data such as Kᵢ, IC₅₀, and pA₂ values are not extensively reported in publicly available literature, this document synthesizes the existing qualitative and semi-quantitative information. It further details the standard experimental protocols used to characterize compounds like this compound and visualizes the pertinent signaling pathways and experimental workflows.

Introduction

This compound is a potent beta-blocker used in the management of hypertension.[1][2] Its therapeutic effects are primarily mediated through the competitive antagonism of β-adrenergic receptors. Understanding the specific binding characteristics of this compound to different β-adrenergic receptor subtypes is crucial for elucidating its pharmacological profile and predicting its clinical effects. This guide aims to provide a detailed technical overview of the binding affinity and selectivity of this compound, drawing from available scientific literature.

Binding Affinity and Selectivity of this compound

Quantitative Binding Data

Despite a comprehensive search of pharmacological databases and literature, specific Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values for this compound at β₁, β₂, and β₃ adrenergic receptors are not consistently reported. One study in guinea-pig tissues reported pA₂ values, a measure of antagonist potency, for tertatolol (B1682231). The pA₂ value for the β₁-adrenoceptor in atria was determined to be 8.87. In the same study, the pA₂ value against isoprenaline-induced relaxation in the trachea, which is predominantly mediated by β₂-adrenoceptors, was found to be 8.01.

Table 1: Antagonist Potency (pA₂) of Tertatolol at Guinea-Pig β-Adrenoceptors

| Receptor Subtype | Tissue Preparation | Agonist | pA₂ Value |

| β₁ | Atria | Isoprenaline | 8.87 |

| β₂ (predominantly) | Trachea | Isoprenaline | 8.01 |

Note: This data is derived from studies on guinea-pig tissues and may not directly translate to human receptors. The lack of comprehensive Kᵢ or IC₅₀ values across all human receptor subtypes represents a significant gap in the publicly available data for this compound.

Experimental Protocols

The characterization of a β-adrenergic antagonist like this compound involves a series of in vitro assays to determine its binding affinity and functional effects. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[3][4][5]

Objective: To determine the inhibition constant (Kᵢ) of this compound for β-adrenergic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing human β₁, β₂, or β₃-adrenergic receptors.

-

Radioligand: Typically a non-selective antagonist with high affinity, such as [¹²⁵I]-Iodocyanopindolol or [³H]-CGP12177.

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Non-specific binding control: A high concentration of a non-labeled, potent β-adrenergic antagonist (e.g., 10 µM propranolol).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kₑ), and varying concentrations of this compound. For total binding wells, only membranes and radioligand are added. For non-specific binding wells, membranes, radioligand, and the non-specific binding control are added.

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Workflow for Radioligand Binding Assay

Workflow of a competitive radioligand binding assay.

Adenylyl Cyclase Functional Assay

This assay measures the functional consequence of β-adrenergic receptor antagonism, which is the inhibition of adenylyl cyclase activity.

Objective: To determine the functional potency (pA₂) of this compound in inhibiting agonist-stimulated adenylyl cyclase activity.

Materials:

-

Cell membranes expressing the β-adrenergic receptor subtype of interest.

-

β-adrenergic agonist (e.g., isoproterenol).

-

This compound solutions of varying concentrations.

-

ATP (substrate for adenylyl cyclase).

-

cAMP standard solutions.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM ATP, pH 7.5).

-

Reagents for cAMP detection (e.g., cAMP enzyme immunoassay kit).

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound.

-

Stimulation: Initiate the enzymatic reaction by adding a fixed concentration of the agonist (e.g., isoproterenol) and ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heating.

-

cAMP Quantification: Measure the amount of cAMP produced using a suitable method, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

-

Data Analysis:

-

Construct dose-response curves for the agonist in the absence and presence of different concentrations of this compound.

-

The rightward shift of the agonist dose-response curve in the presence of this compound indicates competitive antagonism.

-

Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA₂ value.

-

Workflow for Adenylyl Cyclase Assay

Workflow of an adenylyl cyclase functional assay.

Signaling Pathways

This compound, as a β-adrenergic antagonist, blocks the canonical signaling pathway initiated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine.

Canonical β-Adrenergic Signaling Pathway:

-

Agonist Binding: An agonist binds to the β-adrenergic receptor.

-

G Protein Activation: The receptor undergoes a conformational change, leading to the activation of the stimulatory G protein, Gₛ.

-

Adenylyl Cyclase Activation: The activated α-subunit of Gₛ (Gαₛ) stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various intracellular proteins, leading to a cellular response (e.g., increased heart rate, smooth muscle relaxation).

This compound competitively binds to the β-adrenergic receptor, preventing the initial agonist binding and thereby inhibiting the entire downstream signaling cascade.

β-Adrenergic Receptor Signaling Pathway

The β-adrenergic receptor signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a non-selective β-adrenergic receptor antagonist. While its lack of selectivity between β₁ and β₂ receptors is well-established qualitatively, there is a notable absence of comprehensive quantitative binding affinity data in the public domain. The provided pA₂ values from guinea-pig tissues offer a glimpse into its potency but highlight the need for further characterization using human recombinant receptors to fully delineate its binding profile. The experimental protocols detailed in this guide provide a framework for researchers to conduct such studies and contribute to a more complete understanding of the pharmacology of this compound.

References

- 1. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor-Ligand Binding Assays [labome.com]

- 5. giffordbioscience.com [giffordbioscience.com]

In Vivo Metabolic Pathways of (-)-Tertatolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of (-)-Tertatolol, the pharmacologically active S-enantiomer of tertatolol (B1682231). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic transformations and analytical workflows.

Introduction

Tertatolol is a non-cardioselective beta-adrenergic antagonist used in the management of hypertension. The commercially available drug is a racemic mixture of (+)- and (-)-enantiomers. The beta-blocking activity resides primarily in the (-)-enantiomer. Understanding the metabolic fate of this compound is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safe and effective use. The primary routes of metabolism for tertatolol involve hydroxylation and glucuronidation, with evidence of stereoselectivity in these pathways.

Quantitative Analysis of this compound Metabolism

The in vivo metabolism of tertatolol exhibits stereoselectivity, leading to different proportions of metabolites for the (-)- and (+)-enantiomers. The primary identified metabolite is 4-hydroxytertatolol, and both the parent drug and its hydroxylated metabolite can undergo glucuronidation.

Table 1: Stereoselective Urinary Excretion of Tertatolol and its Glucuronide Conjugate in Humans

| Analyte | Enantiomeric Ratio ((-)/(+)) in Urine | Reference |

| Unchanged Tertatolol | 1.45 | [1] |

| Tertatolol Glucuronide | 0.39 | [1] |

Data from a study involving oral administration of racemic tertatolol to healthy male volunteers.

In Vivo Metabolic Pathways of this compound

The metabolism of this compound primarily proceeds through two main pathways: aromatic hydroxylation to form 4-hydroxytertatolol and direct glucuronidation. The resulting hydroxylated metabolite can also be conjugated with glucuronic acid.

Caption: Metabolic pathway of this compound.

Experimental Protocols

The following sections detail the methodologies for the analysis of this compound and its metabolites in biological matrices.

Sample Preparation for Urine Analysis

A "dilute and shoot" approach is often suitable for the analysis of tertatolol and its metabolites in urine due to the sensitivity of modern analytical instruments.

-

Sample Collection: Collect 24-hour urine samples from subjects administered with tertatolol.

-

Aliquoting: Thaw frozen urine samples and vortex to ensure homogeneity. Transfer a 200 µL aliquot of urine to a microcentrifuge tube.

-

Dilution: Add 800 µL of a solvent mixture (e.g., 0.1% formic acid in water/methanol) containing an appropriate internal standard.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to precipitate any particulate matter.

-

Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.

Stereoselective HPLC Analysis

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is essential for separating the enantiomers of tertatolol and its metabolites.

-

Chromatographic System: A standard HPLC system equipped with a UV or fluorescence detector.

-

Chiral Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., Chirobiotic V).

-

Mobile Phase: A polar ionic mobile phase, for example, a mixture of methanol, glacial acetic acid, and triethylamine. The exact composition should be optimized for baseline separation of the enantiomers.

-

Flow Rate: A typical flow rate of 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where tertatolol and its metabolites show significant absorbance.

-

Quantification: Generate calibration curves for each enantiomer of tertatolol and its metabolites using reference standards.

GC-MS Analysis for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) provides a sensitive and specific method for the quantification of tertatolol and 4-hydroxytertatolol.

-

Extraction: Perform a liquid-liquid extraction of the analytes from the biological matrix (urine or plasma) using an appropriate organic solvent under alkaline conditions.

-

Derivatization: Evaporate the organic extract to dryness and derivatize the residues to increase volatility and improve chromatographic properties. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

GC Conditions:

-

Column: A capillary column suitable for drug analysis (e.g., a fused-silica capillary column coated with a non-polar stationary phase).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An optimized temperature gradient to ensure separation of the analytes.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, monitoring characteristic ions for tertatolol and its metabolites.

-

-

Quantification: Use a deuterated internal standard and construct calibration curves for quantification.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the in vivo analysis of this compound metabolism.

Caption: General workflow for in vivo metabolic studies.

Conclusion

The in vivo metabolism of this compound is characterized by hydroxylation and glucuronidation, with notable stereoselectivity in its urinary excretion profile. The primary metabolite, 4-hydroxytertatolol, is formed, and both the parent drug and this metabolite undergo conjugation with glucuronic acid. The analytical methods described, including chiral HPLC and GC-MS, provide the necessary tools for the detailed investigation of the metabolic fate of this compound. Further research is warranted to fully elucidate the specific cytochrome P450 and UDP-glucuronosyltransferase isoforms involved in these transformations and to explore the clinical implications of the observed metabolic stereoselectivity.

References

(-)-Tertatolol as a 5-HT1A Receptor Ligand: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(-)-Tertatolol, a stereoisomer of the β-adrenergic antagonist tertatolol, has been extensively characterized as a potent and competitive antagonist of the serotonin (B10506) 1A (5-HT1A) receptor. This guide provides a comprehensive overview of its pharmacological profile, detailing its binding affinity, functional activity at both presynaptic and postsynaptic receptors, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for clarity. This document serves as a technical resource for researchers investigating 5-HT1A receptor pharmacology and developing novel therapeutics targeting this receptor.

Binding Affinity Profile of Tertatolol

This compound exhibits a high affinity for the 5-HT1A receptor, with binding being markedly stereospecific. The (-) stereoisomer is significantly more potent than the (+) stereoisomer, demonstrating a clear structural basis for its interaction with the receptor. Competition binding assays, typically employing radioligands such as [3H]8-OH-DPAT or [3H]WAY-100635 in rat and human brain tissues, have been used to determine its binding affinity (Ki).[1][2][3]

Table 1: Binding Affinity (Ki) of Tertatolol Isomers at 5-HT1A Receptors

| Compound | Radioligand | Tissue | Ki (nM) | Reference |

| This compound | [3H]8-OH-DPAT | Rat Hippocampus | 18 | [1] |

| This compound | [3H]8-OH-DPAT | Rat Hippocampus | 24 | [1] |

| This compound | Not Specified | Not Specified | 10 | [2] |

| (+)-Tertatolol | [3H]8-OH-DPAT | Rat Hippocampus | 864 | [1] |

| (+/-)-Tertatolol | [3H]8-OH-DPAT | Rat Hippocampus | 38 | [1] |

Studies indicate that this compound does not discriminate between presynaptic 5-HT1A autoreceptors (located in the dorsal raphe nucleus) and postsynaptic 5-HT1A receptors (e.g., in the hippocampus) in either rat or human brain tissue.[3]

Functional Antagonism at 5-HT1A Receptors

This compound acts as a competitive antagonist, effectively blocking the functional responses mediated by 5-HT1A receptor agonists like 8-OH-DPAT. Its antagonist properties have been confirmed across a range of biochemical and electrophysiological assays.[1]

Postsynaptic Receptor Antagonism: Adenylate Cyclase Activity

The 5-HT1A receptor is canonically coupled to the inhibitory G-protein, Gi/o, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to decreased intracellular cAMP levels.[4][5] this compound demonstrates its antagonist properties by preventing the 8-OH-DPAT-induced inhibition of forskolin-stimulated adenylyl cyclase activity in rat hippocampal homogenates.[1]

Presynaptic Autoreceptor Antagonism: Neuronal Firing Rate

Presynaptic 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus (DRN) function as a negative feedback mechanism; their activation inhibits neuronal firing and subsequent serotonin release. Electrophysiological studies, both in vitro (brainstem slices) and in vivo (anesthetized rats), show that this compound potently prevents the inhibitory effects of 5-HT1A agonists on the firing rate of these neurons.[1][2] In some cases, this compound has been observed to increase the basal firing rate of serotonergic neurons, suggesting it can block a tonic, endogenous serotonin-mediated activation of the autoreceptors.[1][2]

Table 2: Functional Antagonist Activity of this compound

| Assay Type | Model | Agonist Blocked | Parameter | Value | Reference |

| Adenylate Cyclase | Rat Hippocampal Homogenates | 8-OH-DPAT | Ki | 24 nM | [1] |

| In Vitro Electrophysiology | Rat Brainstem Slices | 8-OH-DPAT, Ipsapirone | Ki | ~50 nM | [1] |

| In Vivo Electrophysiology | Anesthetized Rats | 8-OH-DPAT, Ipsapirone | ID50 | ~0.40 mg/kg i.v. | [1] |

| In Vivo Behavioral | Rats | S 14671 | - | Dose-dependent Blockade | [2] |

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist initiates a signaling cascade through the Gi/o protein. The Gαi subunit inhibits adenylyl cyclase, reducing cAMP production. The dissociated Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels.[4][5] This combined action results in neuronal hyperpolarization and reduced excitability. As an antagonist, this compound binds to the receptor but does not induce this conformational change, thereby blocking agonist-induced signaling.

Caption: Canonical Gi/o-coupled signaling pathway of the 5-HT1A receptor.

Experimental Workflows

The following diagrams illustrate the generalized workflows for key experiments used to characterize this compound.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a forskolin-stimulated adenylate cyclase functional assay.

Caption: Workflow for an in vivo single-unit electrophysiology experiment.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a generalized representation for determining the Ki of a test compound.

-

Tissue Preparation: Rat hippocampi are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 100-200 µ g/assay tube.[6]

-

Assay Incubation: In a final volume of 250-500 µL, the membrane preparation is incubated with a fixed concentration of a 5-HT1A radioligand (e.g., 1 nM [3H]8-OH-DPAT) and varying concentrations of the competing ligand (this compound).

-

Determination of Non-Specific Binding: A parallel set of tubes is incubated with the radioligand and a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) to define non-specific binding.

-

Termination and Filtration: The incubation is carried out at a set temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) and then terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand. Filters are washed rapidly with ice-cold buffer.[6]

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Forskolin-Stimulated Adenylate Cyclase Assay

This protocol outlines the measurement of functional antagonism.[1][8][9]

-

Membrane Preparation: Rat hippocampal membranes are prepared as described in the binding assay protocol.

-

Assay Cocktail Preparation: An assay buffer is prepared containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.

-

Incubation: Membranes are pre-incubated with varying concentrations of this compound. Subsequently, a fixed concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT) is added, followed immediately by forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase.

-

Reaction: The reaction is allowed to proceed for 10-15 minutes at 30-37°C and is terminated by heating or adding a stop solution (e.g., acidic buffer).

-

cAMP Quantification: The amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme immunoassay (EIA).

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is plotted against its concentration to determine potency (Ki or IC50).

In Vivo Single-Unit Electrophysiology

This protocol describes the measurement of antagonist effects on live neuronal activity.[1][10][11]

-

Animal Preparation: A rat is anesthetized (e.g., with chloral (B1216628) hydrate (B1144303) or urethane) and placed in a stereotaxic apparatus. A burr hole is drilled in the skull above the dorsal raphe nucleus (DRN). A catheter is inserted into a vein (e.g., femoral vein) for drug administration.

-

Electrode Placement: A glass micropipette recording electrode is slowly lowered into the DRN.

-

Neuron Identification: Serotonergic neurons are identified based on their characteristic electrophysiological properties: a slow (0.5-5 Hz), regular firing pattern and a long-duration, positive action potential.

-

Drug Administration and Recording: Once a stable baseline firing rate is established, drugs are administered intravenously. The typical paradigm involves:

-

Administering the antagonist, this compound, at a specific dose.

-

After a short period, administering a 5-HT1A agonist (e.g., 8-OH-DPAT) in cumulative doses.

-

-

Data Acquisition and Analysis: The neuronal firing rate (spikes per second) is recorded continuously. The data is analyzed to determine the dose of this compound required to block or shift the dose-response curve of the agonist-induced inhibition of firing, from which an ID50 (dose producing 50% of the maximal effect) can be calculated.

Conclusion

The evidence robustly establishes this compound as a potent, competitive, and stereospecific antagonist at both presynaptic and postsynaptic 5-HT1A receptors. Its high affinity, demonstrated functional blockade of canonical G-protein signaling and neuronal inhibition, and well-characterized profile in key pharmacological assays make it a valuable tool for preclinical research. For scientists and drug development professionals, this compound serves as a benchmark antagonist for studying the physiological roles of the 5-HT1A receptor and for the characterization of novel 5-HT1A receptor-targeted compounds.

References

- 1. (-)Tertatolol is a potent antagonist at pre- and postsynaptic serotonin 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WAY 100,135 and this compound act as antagonists at both 5-HT1A autoreceptors and postsynaptic 5-HT1A receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Affinity of (+/-)-pindolol, (-)-penbutolol, and this compound for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of forskolin stimulated adenylate cyclase in rat hippocampus as a screen for compounds that act through 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrophysiological and pharmacological properties of GABAergic cells in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophysiological Characteristics of Dorsal Raphe Nucleus in Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of (-)-Tertatolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Tertatolol is a non-selective β-adrenergic receptor antagonist utilized in the management of hypertension. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed experimental methodologies for key assays are provided, and the core signaling pathway is visually represented. All quantitative data are summarized for clarity and comparative analysis.

Chemical Structure and Identification

This compound is the (R)-enantiomer of the racemic mixture Tertatolol (B1682231). Its chemical structure is characterized by a thiochroman (B1618051) ring linked to a propanolamine (B44665) side chain, which is a common feature of many β-blockers.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2R)-1-(tert-butylamino)-3-(thiochroman-8-yloxy)propan-2-ol |

| CAS Number | 83688-84-0 (racemic) |

| Molecular Formula | C₁₆H₂₅NO₂S |

| Molecular Weight | 295.44 g/mol |

| Stereochemistry | R-enantiomer |

Physicochemical Properties

Table 2: Physicochemical Properties of Tertatolol

| Property | Value | Method |

| Melting Point | Not available | - |

| pKa | 9.76 (Strongest Basic) | Predicted |

| logP | 2.7 | Predicted |

| Aqueous Solubility | Not available | - |

Pharmacological Properties

This compound is a potent, non-selective antagonist of β-adrenergic receptors, exhibiting affinity for both β₁ and β₂ subtypes. Multiple studies have concluded that Tertatolol is devoid of intrinsic sympathomimetic activity (ISA)[1][2][3][4][5]. This means that it does not cause partial agonist activity at the β-adrenergic receptor.

Table 3: Pharmacological Profile of this compound

| Parameter | Value | Description |

| Receptor Selectivity | Non-selective (β₁/β₂) | Blocks both β₁ and β₂ adrenergic receptors. |

| Intrinsic Sympathomimetic Activity (ISA) | None | Does not exhibit partial agonist activity.[1][2][3][4][5] |

| Mechanism of Action | Competitive antagonist of β-adrenergic receptors | Prevents the binding of endogenous catecholamines (epinephrine and norepinephrine). |

Signaling Pathway

The primary mechanism of action of this compound involves the blockade of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This antagonism inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Caption: this compound's antagonism of the β-adrenergic receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol outlines the determination of the binding affinity (Ki) of this compound for β₁ and β₂ adrenergic receptors using a competitive radioligand binding assay.

-

Materials:

-

Membrane preparations from cells expressing human β₁ or β₂ adrenergic receptors.

-

Radioligand: [³H]-CGP 12177 (a hydrophilic β-antagonist).

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation cocktail and liquid scintillation counter.

-

Glass fiber filters.

-

-

Procedure:

-

Saturation Binding (to determine Kd of radioligand):

-

Incubate membrane preparations with increasing concentrations of [³H]-CGP 12177.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

-

Separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Determine the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the specific binding data.

-

-

Competition Binding:

-

Incubate membrane preparations with a fixed concentration of [³H]-CGP 12177 (typically at or below its Kd).

-

Add increasing concentrations of unlabeled this compound.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound and free radioligand by filtration.

-

Measure radioactivity.

-

Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

-

Caption: Workflow for a competitive radioligand binding assay.

Cyclic AMP (cAMP) Functional Assay

This protocol describes a functional assay to measure the effect of this compound on cAMP production in response to a β-adrenergic agonist.

-

Materials:

-

Whole cells expressing β-adrenergic receptors.

-

β-adrenergic agonist (e.g., isoproterenol).

-

This compound.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Procedure:

-

Cell Culture:

-

Plate cells in a suitable multi-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) for a specified time to induce cAMP production.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using the chosen assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the concentration of this compound.

-

Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

-

-

Caption: Workflow for a cellular cAMP functional assay.

Conclusion

This compound is a well-characterized non-selective β-adrenergic antagonist devoid of intrinsic sympathomimetic activity. Its mechanism of action through the β-adrenergic signaling pathway is well-understood. While comprehensive experimentally determined physicochemical data for the specific enantiomer are limited in publicly accessible literature, its pharmacological profile and the methodologies for its characterization are robustly established. This guide provides a foundational technical understanding for professionals in the fields of pharmacology and drug development.

References

- 1. Overview of clinical safety and efficacy of tertatolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction of beta-adrenergic receptors can explain the lack of rebound effect after tertatolol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on (-)-Tertatolol's Dual Receptor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies on (-)-Tertatolol, a compound demonstrating a unique pharmacological profile through its dual activity as a β-adrenoceptor antagonist and a 5-HT1A receptor antagonist. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound and its related stereoisomers at the 5-HT1A receptor. While this compound is recognized as a potent, non-selective β-adrenoceptor antagonist, specific quantitative binding affinity data (Kᵢ or IC₅₀ values) for β₁ and β₂-adrenoceptor subtypes were not available in the reviewed seminal literature.

Table 1: Binding Affinity of Tertatolol Isomers for the 5-HT1A Receptor

| Compound | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| This compound | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 18 | [1] |

| (+)-Tertatolol | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 864 | [1] |

| (±)-Tertatolol | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 38 | [1] |

| This compound | Not Specified | 5-HT1A Receptors | 10 |

Table 2: Functional Activity of this compound at the 5-HT1A Receptor

| Assay | Effect | Tissue/Preparation | Parameter | Value (nM) | Reference |

| Adenylyl Cyclase Activity | Antagonism of 8-OH-DPAT-induced inhibition | Rat Hippocampal Homogenates | Kᵢ | 24 | [1] |

| Electrophysiology (in vitro) | Antagonism of 5-HT1A agonist-induced inhibition of neuronal firing | Rat Brainstem Slices | Kᵢ | ~50 | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the initial characterization of this compound's dual receptor activity.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT1A receptor.

Protocol:

-

Membrane Preparation:

-

Rat hippocampal tissue is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Competitive Binding Assay:

-

A fixed concentration of a radioligand with known high affinity for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT) is used.

-

In assay tubes, the prepared membranes are incubated with the radioligand and varying concentrations of unlabeled this compound.

-

Incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

Non-specific binding is determined in a parallel set of tubes containing an excess of a known 5-HT1A ligand (e.g., serotonin) to saturate all specific binding sites.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Adenylyl Cyclase Functional Assay

This assay assesses the functional consequence of receptor binding, specifically the modulation of the second messenger cAMP.

Objective: To determine the functional antagonist activity of this compound at the 5-HT1A receptor.

Protocol:

-

Preparation of Hippocampal Homogenates:

-

Rat hippocampal tissue is homogenized in a buffer suitable for enzymatic assays.

-

-

Adenylyl Cyclase Stimulation and Inhibition:

-

The homogenates are incubated in the presence of ATP (the substrate for adenylyl cyclase) and forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

-

To assess agonist activity, a known 5-HT1A agonist (e.g., 8-OH-DPAT) is added, which, through the Gᵢ-coupled 5-HT1A receptor, inhibits adenylyl cyclase and reduces cAMP levels.

-

-

Antagonist Activity Measurement:

-

To determine the antagonist effect of this compound, the homogenates are pre-incubated with varying concentrations of this compound before the addition of the 5-HT1A agonist.

-

The ability of this compound to prevent the agonist-induced inhibition of forskolin-stimulated adenylyl cyclase activity is measured.

-

-

cAMP Quantification:

-

The amount of cAMP produced in each reaction is quantified using a suitable method, such as a competitive binding assay with a [³H]cAMP radioligand or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

The concentration of this compound that reverses 50% of the agonist-induced inhibition is determined to calculate its functional potency (Kᵢ).

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.

Caption: Signaling pathways of β-adrenoceptor and 5-HT1A receptor antagonism by this compound.

References

Methodological & Application

Application Notes and Protocols for (-)-Tertatolol Dissolution in DMSO for Cell Culture

Introduction

(-)-Tertatolol is a potent, non-selective beta-adrenergic receptor antagonist.[1][2] It is utilized in research to study the effects of beta-blockade on various cellular processes. In cardiovascular research, it is investigated for its effects on heart rate, contractility, and blood pressure.[1][3] The primary mechanism of action for this compound involves the competitive inhibition of beta-1 and beta-2 adrenergic receptors.[1][3] This blockade prevents the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, leading to a downstream reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and modulation of calcium ion influx.[3][4] For in vitro studies, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) due to its limited aqueous solubility. Proper preparation of a this compound stock solution in DMSO is critical for accurate and reproducible experimental results, as improper dissolution can lead to precipitation and inaccurate dosing. These application notes provide a detailed protocol for the dissolution of this compound in DMSO for use in cell culture experiments.

Materials and Equipment

Materials:

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials

-

Pipette tips, sterile

Equipment:

-

Laminar flow hood (biosafety cabinet)

-

Vortex mixer

-

Analytical balance

-

Pipettes

-

-20°C and -80°C freezers

-

37°C water bath or incubator (optional)

Protocol for Preparing this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound hydrochloride is 331.89 g/mol .

Step 1: Weighing this compound Hydrochloride

-

Under a chemical fume hood, carefully weigh the desired amount of this compound hydrochloride powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.32 mg of the compound.

-

Transfer the weighed powder into a sterile, amber or foil-wrapped microcentrifuge tube or glass vial to protect it from light.

Step 2: Dissolving in DMSO

-

In a laminar flow hood, add the appropriate volume of sterile, cell culture grade DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 3.32 mg of powder.

-

Vortex the solution thoroughly for several minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

-

If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing may aid in dissolution.[5]

Step 3: Aliquoting and Storage

-

Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[6]

-

For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C.[6]

Application in Cell Culture: Preparing the Working Solution

The concentrated DMSO stock solution must be diluted in a complete cell culture medium to the final desired working concentration before being added to the cells.

Step 1: Serial Dilution (Recommended)

-

To avoid precipitation of the compound upon direct dilution into the aqueous culture medium, it is recommended to perform an intermediate dilution step.[7]

-

For example, to prepare a 10 µM working solution from a 10 mM stock, first, dilute the stock solution 1:100 in sterile DMSO to create a 100 µM intermediate solution.

-

Then, dilute the 100 µM intermediate solution 1:10 in the complete cell culture medium to achieve the final 10 µM concentration.

Step 2: Final Dilution and DMSO Concentration

-

The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to minimize solvent-induced cytotoxicity.[5][7] Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for the specific cell type being used.[6]

-

Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.

Data Presentation

Table 1: this compound Stock Solution Preparation

| Parameter | Value |

|---|---|

| Compound | This compound Hydrochloride |

| Molecular Weight | 331.89 g/mol |

| Solvent | DMSO, Cell Culture Grade |

| Stock Concentration | 10 mM |

| Mass for 1 mL Stock | 3.32 mg |

| Volume of DMSO | 1 mL |

Table 2: Storage Conditions for this compound Stock Solution in DMSO

| Storage Duration | Temperature | Notes |

|---|---|---|

| Short-term | -20°C | Up to 1 month |

| Long-term | -80°C | Up to 6 months |

| Note: | Avoid repeated freeze-thaw cycles by aliquoting into single-use volumes.[6] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxicity of this compound and the DMSO vehicle on the chosen cell line.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete cell culture medium, ensuring the final DMSO concentration is constant across all treatments. Include a vehicle control (DMSO only) and an untreated control.

-

Incubation: Remove the old medium from the wells and add 100 µL of the prepared treatment media. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Protocol 2: Western Blot for Phosphorylated Protein Kinase A (PKA) Substrate

This protocol can be used to confirm the inhibitory effect of this compound on the beta-adrenergic signaling pathway.

-

Cell Treatment: Grow cells to 70-80% confluency and treat with this compound at the desired concentration for a specified time. Include a positive control (e.g., treatment with a beta-agonist like isoproterenol) and a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated PKA substrate overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Normalize the signal to a loading control like β-actin or GAPDH. A decrease in phosphorylated PKA substrate in the this compound treated group compared to the isoproterenol-stimulated group would indicate successful beta-blockade.

Visualizations

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for using this compound.

References

- 1. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tertatolol Hydrochloride? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. emulatebio.com [emulatebio.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]

Application Note: Characterization of β-Adrenergic Receptor Binding Using (-)-Tertatolol

Introduction